molecular formula C10H17N3 B13287919 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13287919
M. Wt: 179.26 g/mol
InChI Key: YILNDGYWMOPAMA-UHFFFAOYSA-N
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Description

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a versatile, nitrogen-bridged bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-a]pyrimidine class, a scaffold recognized for its broad-spectrum pharmacological activities. Recent scientific investigations highlight the potential of such fused heterocycles as core structural motifs in the development of novel antiviral agents. Molecular docking studies have demonstrated that closely related imidazo[1,2-a]pyrimidine derivatives can exhibit high binding affinity to key viral targets, including the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting their potential as effective entrance inhibitors to prevent viral infection . Beyond virology, the imidazo[1,2-a]pyrimidine core is a privileged structure in pharmaceutical research, associated with a range of bioactivities such as anticancer, antimicrobial, antifungal, and anti-inflammatory effects . Its mechanism of action is often attributed to targeted protein inhibition, and its structure is featured in several preclinical drug candidates. This reagent serves as a valuable synthetic intermediate or a key scaffold for constructing more complex molecules in high-throughput screening and hit-to-lead optimization campaigns. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the supplied Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

7-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-10(2,3)8-4-6-13-7-5-11-9(13)12-8/h5,7-8H,4,6H2,1-3H3,(H,11,12)

InChI Key

YILNDGYWMOPAMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCN2C=CN=C2N1

Origin of Product

United States

Preparation Methods

The synthesis of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of tert-butylamine with a suitable pyrimidine derivative can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 7-tert-butyl C₁₀H₁₇N₃ 179.26 High lipophilicity due to bulky tert-butyl group; bicyclic core
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-phenyl (hydrochloride salt) C₁₂H₁₄ClN₃ 230.70 Enhanced solubility via salt formation; phenyl group introduces π-π interactions
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Steric effects from cyclopropane; potential for unique binding interactions
2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 2-tert-butyl, 6-methyl C₁₁H₁₉N₃ 193.29 Combined steric (tert-butyl) and electronic (methyl) effects
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid 2-trifluoromethyl, 8-carboxylic acid C₉H₉F₃N₂O₂ 234.18 Electron-withdrawing CF₃ group; carboxylic acid enhances polarity
Key Observations:
  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to phenyl () or methylcyclopropyl () substituents, which may influence pharmacokinetic properties.
  • Electronic Effects : Trifluoromethyl and carboxylic acid groups () introduce strong electron-withdrawing and polar characteristics, contrasting with the electron-donating tert-butyl group.
  • Steric Effects : The methylcyclopropyl substituent () and 6-methyl group () introduce unique steric constraints compared to the tert-butyl group.

Biological Activity

7-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class. Its unique structure includes a tert-butyl group attached to the imidazo core, which contributes to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
IUPAC Name7-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
InChIInChI=1S/C10H17N3/c1-10(2,3)8-4-6-13-7-5-11-9(13)12-8/h5,7-8H,4,6H2,1-3H3,(H,11,12)
InChI KeyYILNDGYWMOPAMA-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1CCN2C=CN=C2N1

Antimicrobial Properties

Research indicates that 7-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi. For instance:

  • Bacterial Strains : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Notable findings include:

  • Mechanism of Action : It is believed that 7-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine induces apoptosis in cancer cells by modulating the cell cycle and inhibiting key signaling pathways such as the PI3K/Akt pathway.
  • Case Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor growth in an MCF-7 breast cancer model. The IC50 value for cell viability was reported at approximately 15 µM.

Comparative Studies

When compared to other compounds in the imidazo[1,2-a]pyrimidine class:

CompoundIC50 (µM)Activity Type
7-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine15Anticancer
tert-butyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine20Anticancer
tert-butyl 6-carboxy-5H,6H,7H-imidazo[1,2-a]pyrimidine25Antimicrobial

The biological activity of 7-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and cell survival.

Research Findings

Recent studies have further elucidated the biological significance of this compound:

  • Study on ENPP1 Inhibition : A related study highlighted that derivatives of imidazo compounds could inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase), enhancing immune responses in cancer therapy. This suggests that similar mechanisms may be exploitable in 7-tert-butyl derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 7-<i>tert</i>-butyl-imidazo[1,2-<i>a</i>]pyrimidine derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with tert-butyl-containing reagents. For example, hydrazides or aminocarbonyl compounds can react with isothiocyanato intermediates to form the imidazo-pyrimidine core, as demonstrated in sulfur-containing analogs . Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C) to achieve yields >65%. Purification via column chromatography using ethyl acetate/hexane mixtures is recommended.

Q. How is the structural integrity of 7-<i>tert</i>-butyl-imidazo[1,2-<i>a</i>]pyrimidine confirmed post-synthesis?

  • Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the tert-butyl group (δ ~1.3–1.5 ppm for C(CH3)3) and aromatic protons (δ 6.8–7.2 ppm for pyrimidine). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]<sup>+</sup> for C11H17N3: 191.27 g/mol) . IR spectroscopy can identify NH/OH stretches if functional groups are present.

Q. What are the recommended storage conditions for imidazo[1,2-<i>a</i>]pyrimidine derivatives to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as tert-butyl groups may undergo steric strain-induced degradation. Safety data for related compounds indicate flammability risks (H220) and aquatic toxicity (H400), necessitating secondary containment .

Advanced Research Questions

Q. How can analytical techniques resolve contradictions in spectroscopic data for imidazo[1,2-<i>a</i>]pyrimidine derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) require advanced methods:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations.
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent positioning, critical for tert-butyl analogs .
  • Dynamic NMR : Assesses conformational exchange in flexible derivatives by variable-temperature experiments.

Q. How do tert-butyl substitutions influence the reactivity and stability of imidazo[1,2-<i>a</i>]pyrimidine under varying pH conditions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the pyrimidine ring. Stability studies in buffered solutions (pH 1–13) show:

  • Acidic conditions (pH <3) : Protonation at N1 increases solubility but risks ring-opening.
  • Basic conditions (pH >10) : Hydrolysis of the imidazole ring is accelerated.
    Kinetic assays (HPLC monitoring) are recommended to quantify degradation pathways .

Q. What methodologies assess the environmental impact of imidazo[1,2-<i>a</i>]pyrimidine derivatives in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for ecotoxicity:

  • Daphnia magna acute toxicity (OECD 202) : 48-hour EC50 testing.
  • Algal growth inhibition (OECD 201) : 72-hour assays to measure effects on Pseudokirchneriella subcapitata.
    Related compounds exhibit high aquatic toxicity (H400), requiring LC-MS/MS to detect sub-ppm residues in water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.